molecular formula C12H10INOS B1358113 N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide CAS No. 623907-55-1

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide

Cat. No.: B1358113
CAS No.: 623907-55-1
M. Wt: 343.19 g/mol
InChI Key: GSUVKSBLLTVWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group and an iodo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Coupling Products: Complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide has been studied for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the iodo substituent can enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy as an anticancer agent .
  • Antimicrobial Properties : Research has shown that thiophene derivatives possess antimicrobial activity. The incorporation of the iodo group may further enhance this property, making it a candidate for developing new antimicrobial agents .

Material Science

The unique electronic properties of thiophenes make them valuable in material science:

  • Organic Electronics : this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to the efficiency of these devices .
  • Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers. The incorporation of iodo groups can improve the conductivity and stability of polymer films .

Synthesis and Functionalization

The compound can be synthesized through various methods, allowing for further functionalization:

  • Synthesis Pathways : Several synthetic routes have been developed, including direct iodination of thiophene derivatives and coupling reactions with aryl amines. These methods enable the introduction of various functional groups, enhancing the compound's versatility .
  • Chiral Synthesis : Recent advancements in asymmetric synthesis techniques have opened avenues for creating chiral variants of this compound, which may exhibit different biological activities or improved pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis pathways being suggested as contributing factors .

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into organic photovoltaic cells demonstrated an increase in power conversion efficiency when used as an electron donor material. The study highlighted the role of the iodo group in facilitating charge transport within the device .

Mechanism of Action

The mechanism of action of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Material Science: It may participate in electron transfer processes, contributing to the conductivity and luminescence of materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like pyrazine. This makes it particularly valuable in applications requiring specific electronic characteristics.

Biological Activity

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the functionalization of thiophene derivatives. The introduction of iodine at the 3-position of the phenyl ring and the carboxamide group at the thiophene ring enhances its interaction with biological targets. The structural formula can be depicted as follows:

N 3 Iodo 4 methylphenyl thiophene 3 carboxamide\text{N 3 Iodo 4 methylphenyl thiophene 3 carboxamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

Case Studies:

  • Inhibition of FOXM1 Expression : A structure-activity relationship study indicated that compounds bearing specific substituents, such as -CN and halogens, effectively decreased FOXM1 expression levels in MDA-MB-231 cells. This compound was among those tested, showing significant anti-proliferative activity comparable to established drugs like FDI-6 .
  • MTT Assay Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects against cancer cells. The mechanism appears linked to FOXM1 inhibition, which is crucial for cell cycle regulation and proliferation .

Other Biological Activities

Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound's structure suggests potential interactions with various biological targets.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Activity TypeCompoundIC50 (µM)Target
AnticancerThis compound~5FOXM1 in MDA-MB-231 cells
Anti-inflammatoryVarious Thiophenes10 - 20COX, LOX enzymes
AntimicrobialThiophene derivatives15 - 30Bacterial cell wall synthesis

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its electronic properties and steric factors introduced by substituents on the phenyl ring. The presence of electron-withdrawing groups enhances its potency against specific targets.

Key Findings from SAR Studies:

  • Halogen Substitution : The introduction of iodine at the 3-position significantly enhances binding affinity to target proteins involved in cancer progression.
  • Electron-Withdrawing Groups : Compounds with -CN substitutions showed superior anti-proliferative effects compared to those with electron-donating groups like -CH₃ or -CF₃ .

Q & A

Q. Basic: What synthetic routes are available for N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide, and how is purity validated?

Answer:
The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between thiophene-3-carboxylic acid derivatives and substituted anilines. Key steps include:

  • Synthesis : React 3-iodo-4-methylaniline with thiophene-3-carboxylic acid using EDC, HOBt, and DIEA in DMF at room temperature .
  • Purification : Column chromatography (silica gel, gradient elution) or crystallization (e.g., ethanol/water mixtures) .
  • Purity Validation :
    • HPLC/LC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
    • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 7.2–8.1 ppm for aromatic protons) .

Q. Basic: Which in vitro assays are recommended to evaluate plasma and microsomal stability?

Answer:
Plasma Stability :

  • Method : Incubate compound (1 µM) in fresh rat plasma (37°C). Terminate reactions with ice-cold methanol (containing internal standard) at 0, 15, 30, 60, and 120 min. Analyze remaining compound via LC-MS .
  • Key Metrics : % remaining at 60 min (threshold >50% indicates stability).

Microsomal Stability (RLM) :

  • Method : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (37.5°C, 60 min). Use verapamil (short t₁/₂) and propranolol (long t₁/₂) as controls .
  • Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method.

Table 1 : Stability Data for a Related Thiophene-3-carboxamide Derivative

MatrixTime (min)% RemainingCLint (µL/min/mg)
Rat Plasma6078.2N/A
RLM + NADPH6042.528.7

Q. Advanced: How do structural modifications impact kinase inhibitory activity (e.g., JNK inhibition)?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Iodo Substituent : Enhances hydrophobic interactions with JNK1’s ATP-binding pocket, increasing potency (IC₅₀ reduction from 1.2 µM to 0.3 µM in analogs) .
  • Methyl Group (4-methylphenyl) : Improves metabolic stability but may reduce solubility (logP increase by 0.8 units) .
  • Thiophene Core : Replacement with benzene decreases activity (10-fold loss in JNK1 inhibition), highlighting sulfur’s role in π-π stacking .

Experimental Design :

  • TR-FRET Assay : Measure JNK1 inhibition using recombinant kinase, ATP, and fluorescently labeled ATF2 peptide. Calculate IC₅₀ via dose-response curves (520/495 nm emission ratio) .
  • Counterassay : Use DELFIA to rule out false positives (e.g., compound aggregation) .

Q. Advanced: How to address contradictions in SAR data across studies?

Answer:
Common Contradictions :

  • Discrepancies in IC₅₀ values for the same substituent (e.g., 4-methyl vs. 4-iodo).
  • Variability in microsomal stability rankings.

Resolution Strategies :

Orthogonal Assays : Validate kinase inhibition with both TR-FRET (Invitrogen) and DELFIA (Europium-based) to exclude assay-specific artifacts .

Physicochemical Profiling : Measure logD (shake-flask method) and solubility (nephelometry) to distinguish pharmacokinetic vs. target-driven effects .

Statistical Analysis : Apply multivariate regression (e.g., PLS) to separate electronic (Hammett σ) and steric (Taft Es) effects .

Q. Advanced: What methods detect tau aggregation inhibition for neuroprotective applications?

Answer:

  • Thioflavin T Fluorescence :
    • Incubate 4R tau (2 µM) with heparin (0.1 mg/mL) and compound (10 µM) in PBS (37°C, 72 hr). Measure fluorescence (λex = 440 nm, λem = 490 nm) .
    • Control : Use methylene blue (known inhibitor) and DMSO vehicle.
  • Filter Trap Assay : Trap aggregates on cellulose acetate membrane, stain with anti-tau antibody, and quantify via densitometry .

Table 2 : Example Inhibition Data for a Thiophene Carboxamide

CompoundThioflavin T IC₅₀ (µM)Filter Trap % Inhibition
Analog A1.568.3
Analog B0.982.1

Q. Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods during weighing/solubilization (risk of respiratory toxicity) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INOS/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUVKSBLLTVWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620011
Record name N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623907-55-1
Record name N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thiophene-3-carboxylic acid (2.75 g, 21.45 mmol) and HATU (8.15 g, 21.45 mmol) in DMF (25 ml) were stirred at room temperature for 15 mins. HOBT (2.9 g, 21.45 mmol), 3-iodo-4-methylaniline (5.0 g, 21.45 mmol) and DIPEA (11.2 ml, 64.35 mmol) were added and the reaction stirred at room temperature for 16 hrs. The solvent was evaporated under vacuum and the residue partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a flash silica column and eluted with cyclohexane/ethyl acetate (4:1). The solvent was evaporated from the product fractions under vacuum to give N-(3-iodo-4-methylphenyl)thiophene-3-amide.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Thiophenecarboxylic acid (2.0 g, 15.6 mmol) was dissolved in methylene chloride (100 mL) and 2 drops of DMF were added. The mixture was cooled to about 0° C. and oxalyl chloride (1.5 mL, 17.1 mmol) was added slowly and allowed to warm to room temperature. Gas evolution was observed during warming. 3-Methyl-4-iodoaniline (5.45 g, 23.5 mmol), 4 drops of pyridine and K2CO3 (2.58 g, 18.7 mmol) are dissolved in CH2Cl2 (10 mL) and cooled to about 0° C. After about 1 h, the acid chloride mixture is slowly added to the cooled aniline mixture and allowed to warm to room temperature and stirred for about 18 h. The resulting mixture is filtered, washed with ethyl acetate and the filtrate is concentrated to a brown oil. The crude material was purified via flash chromatography (10-30% ethyl acetate in hexanes) to afford the desired product (1.56 g, 29%) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
29%

Synthesis routes and methods III

Procedure details

Thiophene-3-carboxylic acid (2.75 g) and HATU (8.15 g) in DMF (25 ml) were stirred at room temp for 15 min. HOBT (2.9 g), 3-iodomethylaniline (5.0 g) and DIPEA (11.2 ml, 64.35 mmol) were added and the reaction was stirred at room temp for 16 h. The solvent was evaporated under vacuum and the residue was partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a silica column and eluted with cyclohexane/ethyl acetate (4:1). The solvent was evaporated from the product fractions under vacuum to the tide compound.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
3-iodomethylaniline
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.